Isoform-Selective Inhibition of Human Alcohol Dehydrogenase (ADH) σ and β₁
N-Heptylformamide demonstrates a unique dual selectivity profile against human alcohol dehydrogenase (ADH), potently inhibiting the σ and β₁ isoforms [1]. This profile differentiates it from other N-substituted formamides which exhibit distinct isoform specificities. For example, in the same study, N-benzylformamide was selective for β₁, N-1-methylheptylformamide for γ₂, and N-cyclopentyl-N-cyclobutylformamide for the α isoform [1]. All selective inhibitors, including N-heptylformamide, exhibited Ki values in the range of 0.33 to 0.74 μM at pH 7 and 25 °C [1].
| Evidence Dimension | ADH Isoenzyme Inhibition Selectivity and Potency (Ki) |
|---|---|
| Target Compound Data | Inhibits HsADH σ and β₁; Ki = 0.33-0.74 μM |
| Comparator Or Baseline | N-benzylformamide (selective for β₁); N-1-methylheptylformamide (selective for γ₂); N-cyclopentyl-N-cyclobutylformamide (selective for α) |
| Quantified Difference | Qualitatively distinct isoform selectivity profile. Quantitatively, all four comparators fall within the same Ki range of 0.33-0.74 μM. |
| Conditions | Human alcohol dehydrogenase (HsADH) class I, II, and IV enzymes at pH 7 and 25 °C. |
Why This Matters
For researchers designing experiments to probe the specific function of ADH σ or β₁ isoforms, N-heptylformamide is the validated tool compound of choice over other potent formamide inhibitors that target different isoforms.
- [1] Schindler, J. F., et al. Inhibition of human alcohol dehydrogenases by formamides. J. Med. Chem. 1998, 41 (10), 1696-1701. View Source
